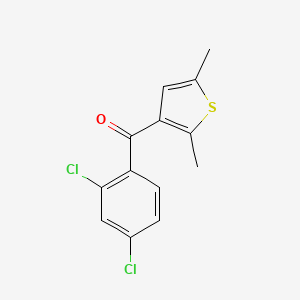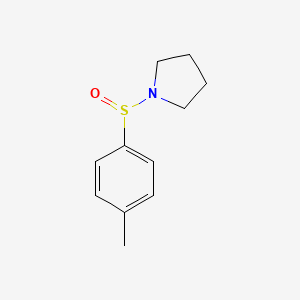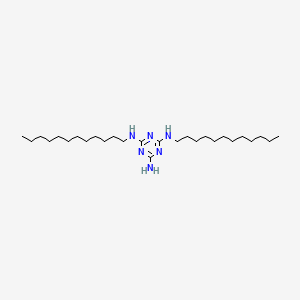
N~2~,N~4~-Didodecyl-1,3,5-triazine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~4~-Didodecyl-1,3,5-triazine-2,4,6-triamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of N2,N~4~-Didodecyl-1,3,5-triazine-2,4,6-triamine consists of a triazine ring substituted with didodecyl groups at the N2 and N4 positions, making it a unique and versatile compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Didodecyl-1,3,5-triazine-2,4,6-triamine typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the successful formation of the triazine ring.
Industrial Production Methods
Industrial production of N2,N~4~-Didodecyl-1,3,5-triazine-2,4,6-triamine may involve large-scale trimerization processes using advanced reactors and optimized reaction conditions. The use of high-purity starting materials and efficient purification techniques is crucial to obtain the desired product with high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N~2~,N~4~-Didodecyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The triazine ring allows for substitution reactions, where different substituents can replace the didodecyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a wide range of substituted triazine compounds.
Aplicaciones Científicas De Investigación
N~2~,N~4~-Didodecyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications, including:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and other biological applications.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of N2,N~4~-Didodecyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. For example, in catalytic applications, the compound acts as a ligand to stabilize palladium nanoparticles, facilitating the reduction of palladium (II) to palladium (0) and enhancing the catalytic activity in coupling reactions . The triazine ring’s electronic properties and the didodecyl groups’ steric effects contribute to its unique reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
N~2~,N~4~,N~6~-Tridodecyl-1,3,5-triazine-2,4,6-triamine: Similar in structure but with an additional didodecyl group at the N6 position.
Hexamethylmelamine: A triazine derivative used clinically for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Another triazine compound with significant biological activity.
Uniqueness
N~2~,N~4~-Didodecyl-1,3,5-triazine-2,4,6-triamine stands out due to its specific substitution pattern, which imparts unique steric and electronic properties. These characteristics make it particularly effective in stabilizing metal nanoparticles and facilitating various chemical reactions, distinguishing it from other triazine derivatives.
Propiedades
Número CAS |
53790-49-1 |
|---|---|
Fórmula molecular |
C27H54N6 |
Peso molecular |
462.8 g/mol |
Nombre IUPAC |
2-N,4-N-didodecyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C27H54N6/c1-3-5-7-9-11-13-15-17-19-21-23-29-26-31-25(28)32-27(33-26)30-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H4,28,29,30,31,32,33) |
Clave InChI |
TZWOBTBQHFEZCD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNC1=NC(=NC(=N1)N)NCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



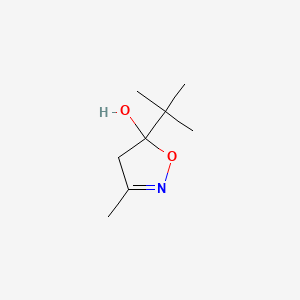
![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]-](/img/structure/B14631702.png)

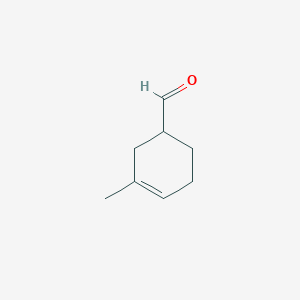
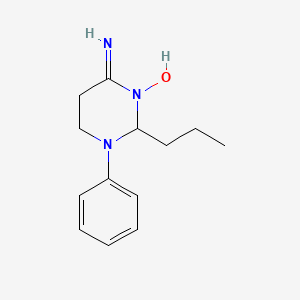

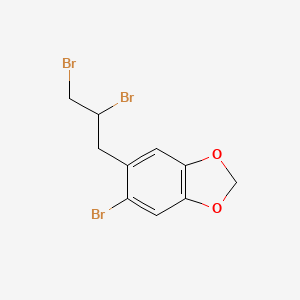
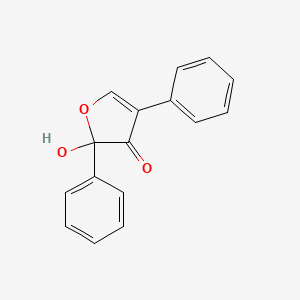
![Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]-](/img/structure/B14631734.png)
![[4,8-Dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B14631738.png)
![Ethyl 3-[(2-ethylhexyl)amino]but-2-enoate](/img/structure/B14631739.png)
